REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:7]2(O)[CH2:10][CH2:9][CH2:8]2)=[CH:5][N:6]=1>FC(F)(F)C(O)=O.[OH-].[OH-].[Pd+2]>[CH:7]1([C:4]2[S:3][C:2]([NH2:1])=[N:6][CH:5]=2)[CH2:10][CH2:9][CH2:8]1 |f:2.3.4|
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Name
|
|
Quantity
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0.94 g
|
Type
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reactant
|
Smiles
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NC=1SC(=CN1)C1(CCC1)O
|
Name
|
|
Quantity
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16 mL
|
Type
|
solvent
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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0.16 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
Filter off the catalyst
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Type
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WASH
|
Details
|
Wash with methanol
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Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
WASH
|
Details
|
Wash the organic layer with sodium bicarbonate (sat. 2×30 mL), aqueous saturated sodium chloride (2×20 mL) and water (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic phase over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter the drying reagent off
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by column chromatography (0%→5% methanol in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)C1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.508 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |